molecular formula C12H8N2O B1237773 Perlolidine CAS No. 7344-61-8

Perlolidine

Cat. No.: B1237773
CAS No.: 7344-61-8
M. Wt: 196.2 g/mol
InChI Key: ULIAUQBOGQCMQM-UHFFFAOYSA-N
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Description

Perlolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH₂)₄NH. It is a cyclic secondary amine and is classified as a saturated heterocycle. This compound is a colorless liquid that is miscible with water and most organic solvents. It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .

Chemical Reactions Analysis

Types of Reactions

Perlolidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction . It can also participate in the formation of enamines, which are useful intermediates in organic synthesis .

Common Reagents and Conditions

Major Products Formed

    N-alkylated derivatives: Formed through nucleophilic substitution reactions.

    Pyrrolidone derivatives: Formed through oxidation reactions.

    Saturated amine derivatives: Formed through reduction reactions.

Comparison with Similar Compounds

Perlolidine is similar to other nitrogen-containing heterocycles such as pyrrole, pyrroline, and pyrrolizidine . it is unique due to its saturated nature and the presence of a secondary amine group. This gives it distinct chemical reactivity and biological activity compared to its unsaturated counterparts .

Similar Compounds

This compound’s unique properties make it a valuable compound in various fields of research and industry.

Properties

CAS No.

7344-61-8

Molecular Formula

C12H8N2O

Molecular Weight

196.2 g/mol

IUPAC Name

3H-benzo[f][2,7]naphthyridin-4-one

InChI

InChI=1S/C12H8N2O/c15-12-10-7-14-11-4-2-1-3-9(11)8(10)5-6-13-12/h1-7H,(H,13,15)

InChI Key

ULIAUQBOGQCMQM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=O)NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=O)NC=C3

Key on ui other cas no.

7344-61-8

Synonyms

perlolidine
samoquasine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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